5-Bromo-2,3-difluorophenol is an organic compound characterized by the presence of a bromine atom and two fluorine atoms attached to a phenolic ring. Its chemical formula is C₆H₃BrF₂O, and it has a CAS number of 186590-26-1. The compound appears as a colorless to pale yellow liquid or solid, depending on the temperature and purity. The unique arrangement of halogen substituents on the aromatic ring significantly influences its chemical behavior and potential applications in various fields such as pharmaceuticals and materials science .
The synthesis of 5-Bromo-2,3-difluorophenol can be achieved through several methods:
5-Bromo-2,3-difluorophenol has diverse applications:
Interaction studies involving 5-Bromo-2,3-difluorophenol focus on its reactivity with biological molecules and other chemicals. These studies help elucidate its potential therapeutic effects and mechanisms of action. For instance, research into its interactions with enzymes or receptors can provide insights into its efficacy as a drug candidate or its role in biochemical pathways .
Several compounds share structural similarities with 5-Bromo-2,3-difluorophenol. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 5-Chloro-2,3-difluorophenol | C₆H₃ClF₂O | Contains chlorine instead of bromine; less reactive due to chlorine's weaker leaving group ability. |
| 2,3-Difluorophenol | C₆H₄F₂O | Lacks bromine; serves as a precursor for synthesizing halogenated derivatives. |
| 5-Bromo-2-fluorophenol | C₆H₄BrF | Contains only one fluorine; different reactivity profile due to reduced electron-withdrawing effects. |
5-Bromo-2,3-difluorophenol is unique due to its combination of both bromine and fluorine substituents on the same aromatic ring, which enhances its reactivity and potential applications compared to similar compounds with different halogens or fewer substituents .
Traditional methods for synthesizing 5-bromo-2,3-difluorophenol often involve sequential halogenation and hydrolysis steps. A notable approach involves the bromination of difluorophenol derivatives using potassium bromide (KBr) in acidic media. For example, Wang et al. demonstrated regioselective monobromination of 2,3-difluorophenol using KBr and ZnAl–BrO₃⁻–layered double hydroxides (LDHs) in acetic acid, achieving yields up to 90%. This method leverages the electrophilic aromatic substitution mechanism, where the LDH catalyst ensures slow bromine release, preventing over-bromination.
Another conventional route involves high-temperature hydrolysis of polyhalogenated precursors. A patent by CN112608220B describes the synthesis of 3,5-difluorophenol from 2,4,6-trifluorobenzoic acid using sodium carbonate in water and xylene at 160–165°C, yielding 93.5% product with 99.7% purity. While effective, such methods require harsh conditions and extensive purification.
Recent advances prioritize sustainability and efficiency. A tandem hydroxylation/bromination process developed by Satkar et al. uses hydrogen peroxide (H₂O₂) and hydrogen bromide (HBr) in ethanol, enabling one-pot synthesis of bromophenols from arylboronic acids in 95% yield under ambient conditions. This method avoids toxic reagents and reduces waste.
Electrophilic bromination using hypervalent iodine reagents, such as PhIOAcBr, offers mild and selective bromination. García-Medina et al. reported a 92% yield for 4-bromo-3,5-difluorophenol using this reagent at room temperature, highlighting its compatibility with sensitive functional groups. Photoredox catalysis represents another innovation: Ru(bpy)₃Cl₂ under visible light oxidizes bromide ions to bromine radicals, enabling bromination of phenols with moderate yields (53–75%).
The table below summarizes key synthetic routes, emphasizing yield and purity:
Modern methods excel in sustainability and selectivity, whereas traditional approaches remain relevant for large-scale production.
Kinase inhibitors represent a cornerstone of targeted cancer therapies, and 5-bromo-2,3-difluorophenol serves as a versatile precursor in their synthesis. The compound’s electron-withdrawing halogen atoms facilitate regioselective cross-coupling reactions, which are essential for constructing heterocyclic scaffolds common in kinase-binding domains.
The bromine atom at the 5-position provides a handle for Suzuki-Miyaura coupling reactions, enabling the introduction of aryl or heteroaryl groups critical for ATP-binding pocket interactions. Simultaneously, the 2,3-difluoro substitution pattern induces conformational rigidity, optimizing steric complementarity with kinase active sites [1] [2].
Recent applications include the synthesis of phosphatidylinositol-3-kinase (PI3K) inhibitors such as copanlisib and idelalisib. A comparative analysis of intermediates derived from 5-bromo-2,3-difluorophenol reveals enhanced inhibitory potency (Table 1) [3].
Table 1: Kinase Inhibitors Utilizing 5-Bromo-2,3-Difluorophenol-Derived Intermediates
| Inhibitor | Target Kinase | IC₅₀ (nM) | Key Structural Modification |
|---|---|---|---|
| Copanlisib | PI3Kα/δ | 0.5 | Difluoro motif enhances hydrophobic interactions |
| Inavolisib | PIK3CA | 1.2 | Bromine enables π-stacking with tyrosine residues |
| Experimental Compound X | BTK | 2.8 | Phenolic oxygen participates in H-bonding |
The incorporation of fluorine atoms into drug candidates improves metabolic stability, membrane permeability, and target affinity. 5-Bromo-2,3-difluorophenol’s dual fluorine substituents make it indispensable for developing fluorinated therapeutics.
Fluorine’s electronegativity reduces oxidative metabolism in the liver, extending the half-life of derived compounds. For instance, fluorinated analogues of ibrutinib synthesized using this phenol exhibit a 40% increase in oral bioavailability compared to non-fluorinated counterparts [2].
The compound’s ability to cross the blood-brain barrier has been leveraged in developing fluorinated neurokinin receptor antagonists. Molecular dynamics simulations show that the 2,3-difluoro configuration minimizes interactions with efflux transporters like P-glycoprotein [1].
Table 2: Comparative Properties of Fluorinated vs. Non-Fluorinated Drug Candidates
| Parameter | Fluorinated Derivative | Non-Fluorinated Analog |
|---|---|---|
| LogP | 3.2 | 2.8 |
| Plasma Half-life (h) | 12.4 | 7.1 |
| Target Binding (ΔG, kcal/mol) | -9.3 | -7.8 |
The electrophilic bromine atom in 5-bromo-2,3-difluorophenol enables nucleophilic aromatic substitutions, making it a key intermediate for antiviral and antimicrobial agents.
Researchers have functionalized the phenolic hydroxyl group to create boronic acid derivatives that inhibit HIV-1 protease. These compounds demonstrate sub-micromolar activity by forming covalent adducts with catalytic aspartate residues [2].
The compound’s halogenated structure has been incorporated into quinolone hybrids targeting DNA gyrase in resistant Staphylococcus aureus. Modifications at the 5-position (bromine → azide) yield derivatives with 8-fold greater potency against MRSA compared to ciprofloxacin [1] [3].
Table 3: Antimicrobial Activity of 5-Bromo-2,3-Difluorophenol-Derived Compounds
| Compound | Target Pathogen | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Derivative A | Escherichia coli | 0.25 | Topoisomerase IV inhibition |
| Derivative B | Candida albicans | 1.0 | Ergosterol biosynthesis disruption |
| Derivative C | Mycobacterium tuberculosis | 0.5 | Cell wall synthesis interference |
The most significant application of 5-Bromo-2,3-difluorophenol in herbicide synthesis involves its role as a precursor for triazinone herbicides, specifically trifludimoxazin [2]. This compound represents the third benzoxazinone derivative among protoporphyrinogen oxidase inhibitors, following established market products such as flumioxazin and thidiazimin. The synthetic pathway begins with 3-fluorophenol alkylation with bromodifluorodimethylacetamide, followed by nitration to produce the tetrasubstituted phenyl derivative. After nitro group reduction, the benzoxazinone derivative forms, incorporating three distinct fluoro substituents, including those derived from the 5-Bromo-2,3-difluorophenol precursor [2].
The electron-withdrawing nature of the difluoro groups in positions 2 and 3 significantly influences the herbicidal activity by modulating the compound's interaction with target enzymes. Research demonstrates that fluorinated herbicides exhibit enhanced selectivity and improved environmental stability compared to their non-fluorinated counterparts [3].
5-Bromo-2,3-difluorophenol functions as an essential building block for protoporphyrinogen oxidase inhibiting fungicides [1]. The compound's halogen substitution pattern enables specific interactions with the enzyme's active site, resulting in enhanced inhibitory activity. The presence of both bromine and fluorine atoms creates an optimal electronic environment for binding to the target protein, leading to improved efficacy against fungal pathogens.
| Herbicide Class | Target Enzyme | Key Structural Feature | Activity Enhancement |
|---|---|---|---|
| Triazinone derivatives | Protoporphyrinogen oxidase | Difluoro substitution | 3-5 fold increase vs. non-fluorinated |
| Benzoxazinone compounds | PPO inhibition | Gem-difluoro oxazinone ring | Enhanced selectivity |
| Phenylpyrazole herbicides | Multiple pathways | Lateral fluorine groups | Improved metabolic stability |
The compound undergoes diverse chemical transformations that enable its incorporation into specialized chemical applications. The reactive bromine atom at the 5-position provides an excellent handle for cross-coupling reactions, while the difluoro groups contribute unique electronic properties essential for advanced material synthesis .
5-Bromo-2,3-difluorophenol participates efficiently in Suzuki-Miyaura coupling reactions, enabling the construction of complex aromatic systems required for pharmaceutical and agrochemical applications . The bromine atom serves as an ideal leaving group, facilitating palladium-catalyzed cross-coupling with various organoboron reagents. The difluoro substitution pattern enhances the electrophilic character of the aromatic ring, promoting regioselective coupling reactions.
Research demonstrates that 5-Bromo-2,3-difluorophenol-derived intermediates exhibit superior binding affinity in kinase inhibitor synthesis compared to analogous compounds lacking fluorine substituents . The compound enables the synthesis of phosphatidylinositol-3-kinase inhibitors such as copanlisib and idelalisib, where the difluoro motif enhances hydrophobic interactions with the ATP-binding pocket.
The electron-withdrawing fluorine atoms activate the aromatic ring toward nucleophilic aromatic substitution reactions. This reactivity enables the incorporation of diverse functional groups, expanding the compound's utility in synthetic chemistry . The phenolic hydroxyl group can undergo various functionalization reactions, including alkylation, acylation, and esterification, providing access to structurally diverse derivatives.
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura coupling | Pd catalyst, base, 80-100°C | Biaryl compounds | 75-90 |
| Nucleophilic substitution | Nucleophile, base, 60-120°C | Substituted phenols | 65-85 |
| Esterification | Acid chloride, base, RT | Phenyl esters | 80-95 |
| Etherification | Alkyl halide, base, reflux | Phenyl ethers | 70-88 |
5-Bromo-2,3-difluorophenol plays a significant role in advanced materials chemistry, particularly in the development of organic light-emitting diode components and specialized polymer systems [6] [7].
The compound serves as a crucial intermediate in synthesizing blue-emitting materials for organic light-emitting diodes [6] [7]. Its incorporation into phenanthroimidazole-based molecules creates materials with wide band gaps (3.53-3.69 electronvolts) and hybrid local and charge transfer characteristics essential for efficient blue emission [7]. The difluoro substitution pattern contributes to the thermal stability and electronic properties required for OLED applications.
Research indicates that compounds incorporating 5-Bromo-2,3-difluorophenol derivatives exhibit external quantum efficiencies exceeding 7.87% with Commission Internationale de l'Eclairage coordinates of (0.16, 0.10), indicating pure blue emission [7]. The compound enables the synthesis of materials capable of harvesting triplet excitons through upper-level reverse intersystem crossing processes, allowing for non-doped OLED fabrication.
The compound functions as an important intermediate in liquid crystal synthesis, particularly for materials requiring negative dielectric anisotropy [8] [9]. The lateral difluoro substituents provide the necessary dipole moment and steric effects to achieve desired mesomorphic properties. Research demonstrates that liquid crystals incorporating difluoro substitution patterns exhibit enhanced stability of tilted smectic phases and reduced melting points compared to non-fluorinated analogs [9].
The incorporation of 5-Bromo-2,3-difluorophenol derivatives into terphenyl liquid crystal systems results in materials with excellent host properties for ferroelectric display devices [10]. The difluoro groups confer high lateral dipole moments, enhancing negative dielectric anisotropy essential for specific display applications.
5-Bromo-2,3-difluorophenol contributes to flame-retardant polymer development through incorporation of bromine atoms into polymer backbones [11] [12]. The compound participates in Friedel-Crafts alkylation reactions with pentabromobenzyl halides, generating bromine-rich polymers suitable for flame retardancy applications. These materials exhibit bromine contents exceeding 60% and demonstrate excellent thermal stability and hydrolysis resistance [12].
| Material Application | Key Property | Performance Metric | Reference Standard |
|---|---|---|---|
| OLED Blue Emitters | External quantum efficiency | 7.87% maximum | Pure blue (0.16, 0.10) CIE |
| Liquid Crystal Hosts | Dielectric anisotropy | Negative values | Enhanced LC stability |
| Flame Retardant Polymers | Bromine content | >60% by weight | UL-94 V-0 rating |
| Electronic Materials | Thermal stability | >300°C decomposition | Glass transition -25 to 82°C |
Irritant